2-Iodo-4-(trifluoromethyl)-1,3-thiazole
Overview
Description
2-Iodo-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains iodine, trifluoromethyl, and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole typically involves the iodination of 4-(trifluoromethyl)-1,3-thiazole. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-(trifluoromethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Conditions typically involve polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Catalysts such as palladium or copper are used along with appropriate ligands and bases.
Major Products Formed
Substitution Reactions: Products include 2-azido-4-(trifluoromethyl)-1,3-thiazole, 2-thio-4-(trifluoromethyl)-1,3-thiazole, and 2-alkoxy-4-(trifluoromethyl)-1,3-thiazole.
Oxidation Reactions: Products include this compound sulfoxide and sulfone.
Reduction Reactions: Products include 2-iodo-4-(trifluoromethyl)-1,3-thiazolidine.
Coupling Reactions: Products include various biaryl and alkyne derivatives.
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and liquid crystals.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the iodine atom can participate in halogen bonding interactions with biological macromolecules. These interactions can modulate the activity of the target proteins and pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)phenol
- 2-Iodo-4-(trifluoromethyl)aniline
- 4-Iodobenzotrifluoride
Uniqueness
2-Iodo-4-(trifluoromethyl)-1,3-thiazole is unique due to the presence of both the thiazole ring and the trifluoromethyl group, which confer distinct electronic and steric properties. Compared to similar compounds like 2-Iodo-4-(trifluoromethyl)phenol and 2-Iodo-4-(trifluoromethyl)aniline, the thiazole ring provides additional sites for functionalization and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-iodo-4-(trifluoromethyl)-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3INS/c5-4(6,7)2-1-10-3(8)9-2/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZIEJBZBMSGDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3INS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864376-14-7 | |
Record name | 2-iodo-4-(trifluoromethyl)-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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